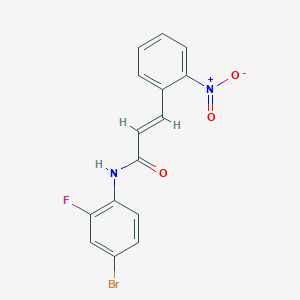
N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide, also known as BFAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFAA is a member of the acrylamide family, which is a class of chemicals that have been extensively studied for their properties and uses. In
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide has been used in various scientific research applications. One of its most notable uses is in the development of fluorescent probes for imaging and detection of biomolecules. This compound can be conjugated with different biomolecules such as proteins, nucleic acids, and lipids to create probes that can selectively bind to specific targets and emit fluorescence upon interaction. This property of this compound makes it a valuable tool for studying the dynamics of biological processes and identifying biomarkers for diseases.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to disrupt the binding of certain proteins to their targets, which can lead to the inhibition of downstream signaling pathways. This property of this compound has been exploited in the development of therapeutics for various diseases such as cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been used to investigate the structure and function of proteins and enzymes. It has been shown to bind to certain proteins and modify their activity, which can provide insights into their roles in biological processes. In physiological studies, this compound has been used to investigate the effects of protein-protein interactions on cellular processes such as cell division and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its specificity for certain proteins and biomolecules. This property allows researchers to selectively target and study specific biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation of this compound is its potential toxicity. Like other acrylamide compounds, this compound can be toxic to cells and organisms at high concentrations. Therefore, careful consideration must be taken when designing experiments using this compound to ensure its safety and efficacy.
Direcciones Futuras
There are several future directions for the use of N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)acrylamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. This compound has been shown to inhibit the activity of certain proteins that are involved in cancer progression, and therefore has potential as a cancer therapeutic. Another area of interest is the development of this compound-based biosensors for the detection of biomolecules in complex biological samples. This compound-based probes can be designed to selectively bind to specific targets and emit fluorescence upon interaction, which can be used to detect and quantify biomolecules in real-time. Overall, this compound is a promising compound with potential applications in various fields of scientific research.
Propiedades
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3/c16-11-6-7-13(12(17)9-11)18-15(20)8-5-10-3-1-2-4-14(10)19(21)22/h1-9H,(H,18,20)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYWHJXMZGILOX-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



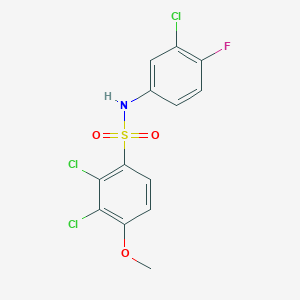
![5-bromo-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3537736.png)
![N-benzyl-2-{2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B3537738.png)
![2-methyl-3-[({[4-(phenoxymethyl)benzoyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3537740.png)
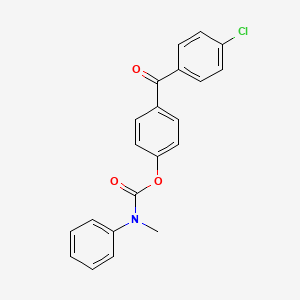
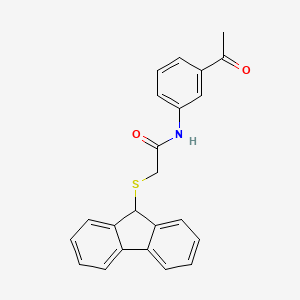
![N,4-dimethyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B3537777.png)
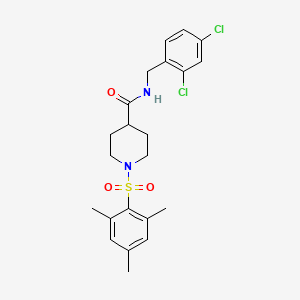
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3537810.png)
![2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3537814.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3537822.png)
![2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3537827.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine](/img/structure/B3537828.png)
![4-Bromo-N-(4-ethoxy-phenyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3537830.png)